molecular formula C8H8INO2 B12514834 2-iodo-N-methoxybenzamide

2-iodo-N-methoxybenzamide

Cat. No.: B12514834
M. Wt: 277.06 g/mol
InChI Key: XQWFRLMMFFFMJB-UHFFFAOYSA-N
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Description

2-Iodo-N-methoxybenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a methoxy group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methoxybenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoyl chloride with methoxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can act as a catalyst for the oxidation of alcohols to carbonyl compounds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-Iodo-N-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-iodo-N-methoxybenzamide exerts its catalytic effects involves the formation of a pentavalent iodine species. This species is generated from the trivalent iodine precursor in the presence of an oxidant such as Oxone®. The pentavalent iodine species then facilitates the oxidation of alcohols to carbonyl compounds by transferring oxygen atoms to the substrate .

Comparison with Similar Compounds

    2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but has an isopropyl group instead of a methoxy group.

    2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used for oxidation reactions.

Uniqueness: 2-Iodo-N-methoxybenzamide is unique due to its combination of a methoxy group and an iodine atom, which provides specific reactivity and stability. Its ability to act as an efficient and environmentally benign catalyst for oxidation reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-iodo-N-methoxybenzamide

InChI

InChI=1S/C8H8INO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)

InChI Key

XQWFRLMMFFFMJB-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC=C1I

Origin of Product

United States

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